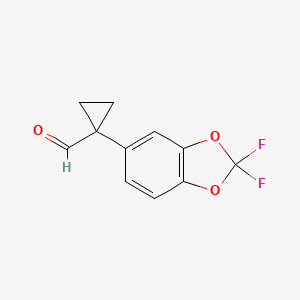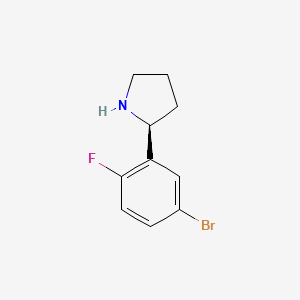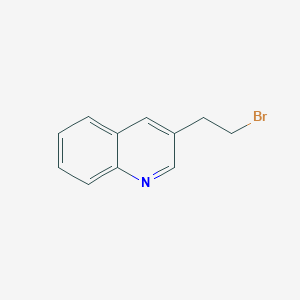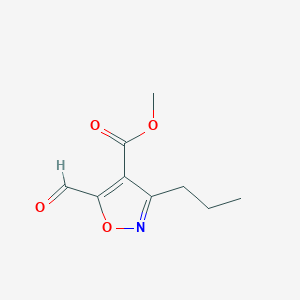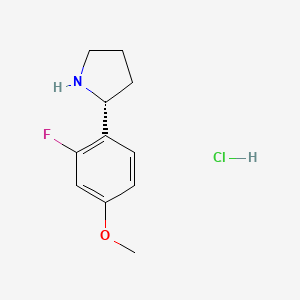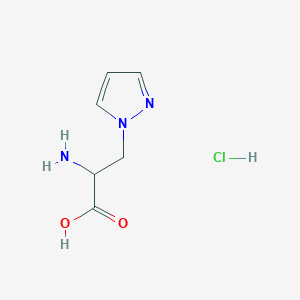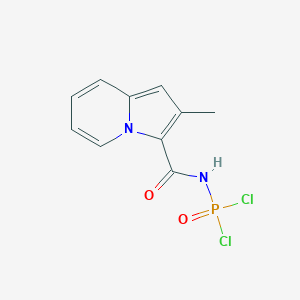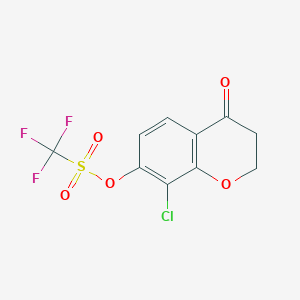
8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate is a chemical compound with a unique molecular structure. It is known for its high purity and versatility, making it a valuable asset for advanced research and development. The compound has a molecular weight of 330.67 g/mol and is often used as a building block in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate typically involves the reaction of 8-chloro-4-oxochroman with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities without compromising on quality. The use of advanced equipment and technology is crucial in maintaining the high purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The chroman ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The trifluoromethanesulfonate group plays a crucial role in its reactivity, enabling it to form stable complexes with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Chloro-4-oxochroman-7-YL methanesulfonate
- 8-Chloro-4-oxochroman-7-YL benzenesulfonate
- 8-Chloro-4-oxochroman-7-YL toluenesulfonate
Uniqueness
Compared to similar compounds, 8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group imparts distinct chemical properties, such as increased reactivity and stability, making the compound particularly valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H6ClF3O5S |
|---|---|
Molekulargewicht |
330.67 g/mol |
IUPAC-Name |
(8-chloro-4-oxo-2,3-dihydrochromen-7-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H6ClF3O5S/c11-8-7(19-20(16,17)10(12,13)14)2-1-5-6(15)3-4-18-9(5)8/h1-2H,3-4H2 |
InChI-Schlüssel |
SUOQFXQUSDERCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1=O)C=CC(=C2Cl)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]](/img/structure/B13057930.png)
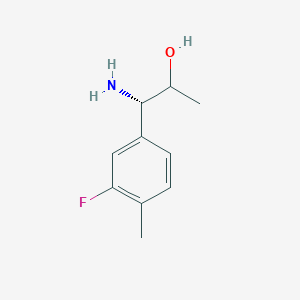

![5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester](/img/structure/B13057950.png)
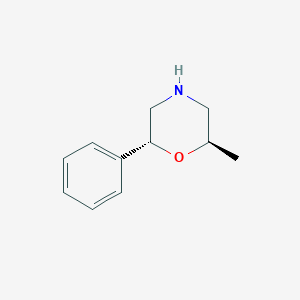
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
